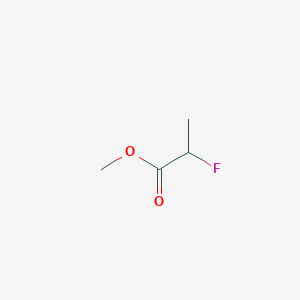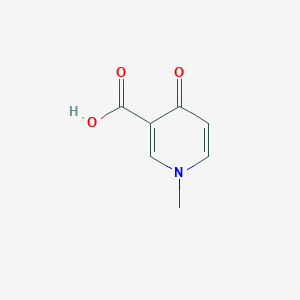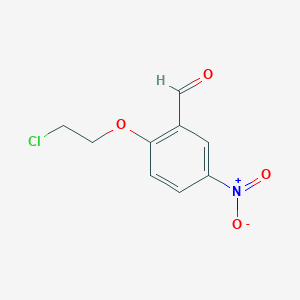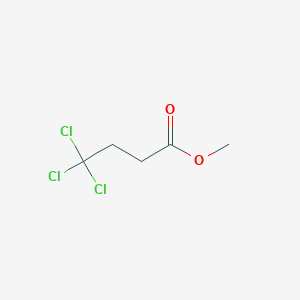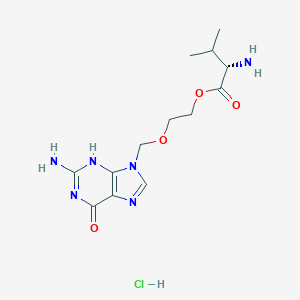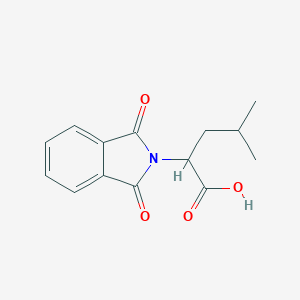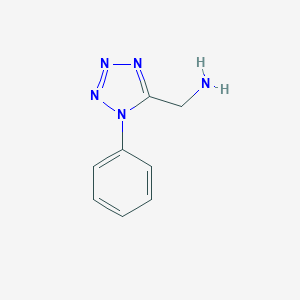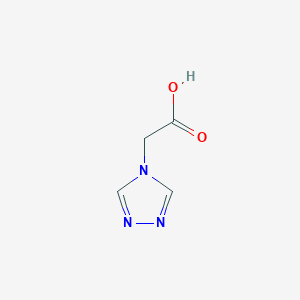
3,4,5,4'-Tetramethoxystilbene
Vue d'ensemble
Description
3,4,5,4’-Trans-tétraméthoxystilbène, communément appelé DMU-212, est un analogue synthétique du resvératrol. Le resvératrol est un composé naturel présent dans diverses plantes, notamment les raisins, les mûriers et les arachides. Le DMU-212 a suscité un intérêt considérable en raison de son activité antiproliférative accrue et de sa biodisponibilité par rapport au resvératrol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du DMU-212 implique plusieurs étapes, commençant par la préparation des sulfures. L'hydroxyde de potassium en poudre est ajouté à une solution dégazée de thiol dans l'éthanol à 0 °C. Après agitation pendant 0,5 heure, une solution dégazée de bromure dans l'éthanol est ajoutée, et le mélange est laissé chauffer à température ambiante pendant 12 heures. Le solvant est ensuite éliminé et le résidu obtenu est purifié par chromatographie sur colonne flash .
Méthodes de production industrielle
Les méthodes de production industrielle du DMU-212 ne sont pas largement documentées dans la littérature. La voie de synthèse décrite ci-dessus peut être mise à l'échelle pour la production industrielle avec des modifications appropriées afin de garantir l'efficacité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le DMU-212 subit diverses réactions chimiques, notamment l'oxydation, l'hydroxylation et la O-déméthylation. Ces réactions sont principalement observées dans les extraits de foie de souris et les incubats de microsomes hépatiques de souris .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le DMU-212 comprennent les agents oxydants, les agents hydroxylants et les agents déméthylant. Les conditions spécifiques de ces réactions varient en fonction du produit souhaité et de la configuration expérimentale.
Principaux produits formés
Les principaux produits formés à partir des réactions du DMU-212 comprennent le DMU-214, le DMU-281, le DMU-291, le DMU-295 et le DMU-807. Ces métabolites sont générés par le biais de voies métaboliques telles que la déméthylation, l'oxydation, la désaturation, la méthylation, l'acétylation, la conjugaison glucuronide et la conjugaison cystéine .
Applications de la recherche scientifique
Le DMU-212 a été largement étudié pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Parmi les applications notables, citons :
Recherche sur le cancer : Le DMU-212 a montré des effets inhibiteurs significatifs sur plusieurs types de cancer, notamment le cancer du poumon non à petites cellules (CPNPC) et l'adénome colorectal. .
Pharmacocinétique : Des études ont démontré que le DMU-212 a une biodisponibilité supérieure à celle du resvératrol, ce qui en fait un candidat prometteur pour le développement de médicaments.
Profiling des métabolites : Le DMU-212 a été utilisé dans des études de profilage des métabolites pour comprendre ses voies métaboliques et identifier les métabolites actifs.
Mécanisme d'action
Le DMU-212 exerce ses effets par le biais de diverses cibles et voies moléculaires. Il induit l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses en régulant l'expression des protéines liées au cycle cellulaire, telles que p21 et la cycline B1. De plus, le DMU-212 favorise l'activation de l'AMPK et régule à la baisse l'expression de l'EGFR et la phosphorylation de PI3K, Akt et ERK .
Applications De Recherche Scientifique
DMU-212 has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Cancer Research: DMU-212 has shown significant inhibitory effects on several types of cancer, including non-small cell lung cancer (NSCLC) and colorectal adenoma. .
Pharmacokinetics: Studies have demonstrated that DMU-212 has superior bioavailability compared to resveratrol, making it a promising candidate for drug development.
Metabolite Profiling: DMU-212 has been used in metabolite profiling studies to understand its metabolic pathways and identify active metabolites.
Mécanisme D'action
DMU-212 exerts its effects through various molecular targets and pathways. It induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of cell cycle-related proteins, such as p21 and cyclin B1. Additionally, DMU-212 promotes the activation of AMPK and down-regulates the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK .
Comparaison Avec Des Composés Similaires
Le DMU-212 est souvent comparé au resvératrol en raison de leurs similitudes structurales. Le DMU-212 possède plusieurs propriétés uniques qui le distinguent du resvératrol :
Biodisponibilité plus élevée : Il a été démontré que le DMU-212 traverse la barrière hémato-encéphalique plus facilement que le resvératrol, ce qui se traduit par des niveaux plus élevés dans le cerveau, le petit intestin et la muqueuse colique.
Différents mécanismes d'action : Alors que le resvératrol induit un arrêt du cycle cellulaire G0/G1, le DMU-212 induit principalement un arrêt G2/M.
Activité antiproliférative accrue : Le DMU-212 présente une activité antiproliférative plus forte que le resvératrol, ce qui en fait un composé plus puissant pour la recherche sur le cancer.
D'autres composés similaires comprennent la combrétastatine et divers dérivés à base de stilbène, qui présentent également une activité biologique significative et des applications thérapeutiques potentielles .
Conclusion
Le DMU-212 est un composé prometteur avec un large éventail d'applications dans la recherche scientifique. Sa biodisponibilité accrue, ses mécanismes d'action uniques et son activité antiproliférative puissante en font un candidat précieux pour des investigations et un développement plus poussés dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Propriétés
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300535 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-62-2 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMU-212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


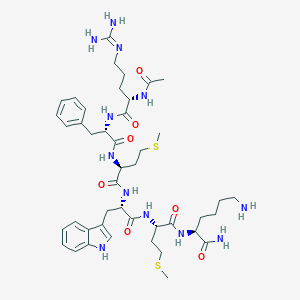
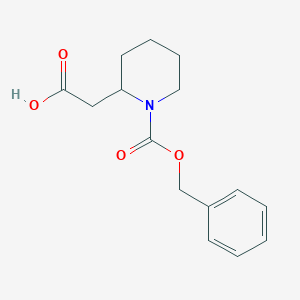
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
